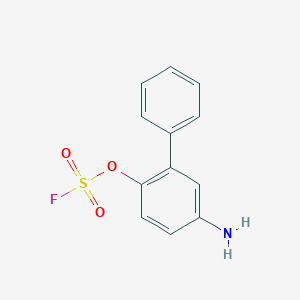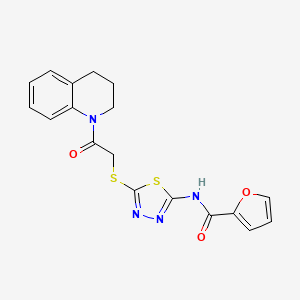
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a novel compound characterized by its intricate molecular structure. It combines quinoline, thiadiazole, and furan moieties, suggesting its potential for versatile applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves a multi-step process:
Formation of Thiadiazole: : 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide with appropriate acyl hydrazides.
Quinoline Derivative: : The 3,4-dihydroquinoline moiety can be synthesized via the Skraup synthesis or Friedländer synthesis using aniline derivatives and glycerol or other aldehydes/ketones.
Thioether Formation: : Combining the thiadiazole and quinoline derivative involves nucleophilic substitution, where the thiadiazole acts as a nucleophile attacking an electrophilic carbon attached to the quinoline derivative.
Final Coupling with Furan-2-carboxamide: : The last step involves coupling the intermediate product with furan-2-carboxylic acid through a condensation reaction.
Industrial Production Methods: Industrially, the production methods would involve optimized conditions for each synthetic step, focusing on high yields and purity. Automation and catalysis may play roles in improving efficiency and scalability.
Types of Reactions
Oxidation: : Can undergo oxidation reactions, especially at the quinoline and thiadiazole moieties.
Reduction: : Reduction reactions may modify the functional groups attached to the core structures.
Substitution: : Likely undergoes electrophilic or nucleophilic substitution reactions, particularly at reactive sites in the thiadiazole and quinoline rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, KMnO4, etc.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Various halides and nucleophiles depending on the required product.
Major Products Formed
Oxidation: : Oxidized quinoline derivatives, sulfoxides, or sulfones.
Reduction: : Reduced amines or alcohols.
Substitution: : Substituted quinoline or thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: Investigated for its potential as a therapeutic agent due to its pharmacophoric groups.
Medicine: Explored in medicinal chemistry for its potential anticancer, antimicrobial, or antiviral properties.
Wirkmechanismus
Mechanism: The compound exerts its effects by interacting with specific molecular targets. Its quinoline moiety can intercalate with DNA, while the thiadiazole ring may inhibit specific enzymes.
Molecular Targets and Pathways
DNA: : Potential for DNA intercalation.
Enzymes: : Possible inhibition of enzymes like kinases or oxidoreductases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of moieties.
List of Similar Compounds
Quinoline Derivatives: : Such as quinine and chloroquine.
Thiadiazole Compounds: : Like sulfathiazole.
Furan-2-carboxamide: : Including related heterocyclic compounds with biological activity.
This compound stands out due to its multifunctional structure and potential for a wide range of scientific research applications.
Eigenschaften
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c23-15(22-9-3-6-12-5-1-2-7-13(12)22)11-26-18-21-20-17(27-18)19-16(24)14-8-4-10-25-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIXCPTXVCHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
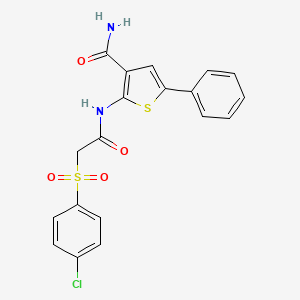
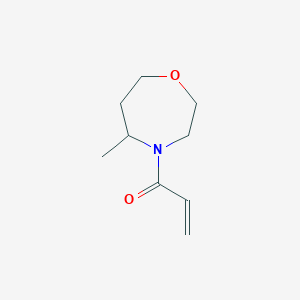
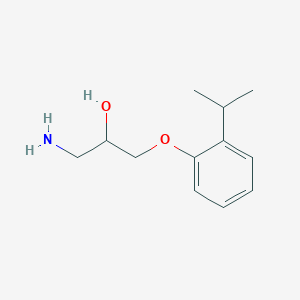
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)
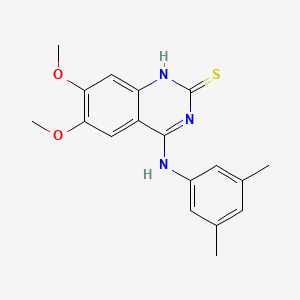
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)
![4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2962634.png)
![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2962635.png)
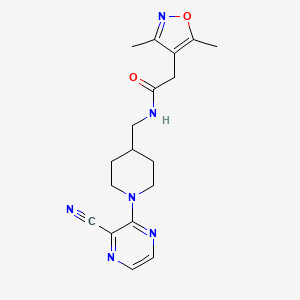
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)
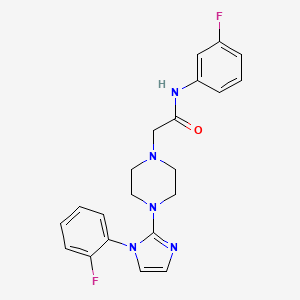
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2962642.png)
![N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2962644.png)
